An In-Depth Technical Guide to Ethyl 2-chloropropionate (CAS 535-13-7)
An In-Depth Technical Guide to Ethyl 2-chloropropionate (CAS 535-13-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloropropionate, with the CAS registry number 535-13-7, is a chiral halogenated ester that serves as a versatile building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the production of a variety of commercially significant molecules. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, safety and handling protocols, and synthetic applications of Ethyl 2-chloropropionate, with a focus on its relevance to drug development.
Physicochemical Properties
Ethyl 2-chloropropionate is a colorless liquid with a characteristically pungent odor. It is denser than water and exhibits limited solubility in aqueous media, while being miscible with many common organic solvents.[1] A detailed summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 535-13-7 | [1] |
| Molecular Formula | C₅H₉ClO₂ | [1] |
| Molecular Weight | 136.58 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent | [1] |
| Boiling Point | 146-149 °C | [2] |
| Melting Point | Not determined/Not available | [3][4] |
| Density | 1.072 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.417 | [2] |
| Flash Point | 38 °C (100.4 °F) | [4] |
| Solubility | Insoluble in water; Miscible with alcohol | [2] |
Spectroscopic Data
The structural elucidation and purity assessment of Ethyl 2-chloropropionate are critical for its application in synthesis. The following table summarizes its characteristic spectroscopic data.
| Spectroscopy | Key Data and Observations |
| ¹H NMR | Data available, typically showing signals for the ethyl and chloropropionyl moieties. |
| ¹³C NMR | Data available for the carbon skeleton. |
| Infrared (IR) | Spectra available, showing characteristic ester carbonyl stretch. |
| Mass Spectrometry (MS) | Mass spectra (electron ionization) are available for fragmentation analysis.[5][6] |
Safety and Handling
Ethyl 2-chloropropionate is a flammable liquid and requires careful handling in a well-ventilated area, away from ignition sources. It is classified as an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.
GHS Hazard Information:
| Pictogram | Signal Word | Hazard Statement(s) |
| GHS02: Flame | Warning | H226: Flammable liquid and vapor |
| GHS07: Exclamation Mark | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Synthetic Applications in Drug Development
Ethyl 2-chloropropionate is a valuable precursor for the synthesis of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens". This includes well-known drugs such as ibuprofen (B1674241) and naproxen. The key synthetic transformation involves the formation of a carbon-carbon or carbon-oxygen bond at the C2 position of the propionate (B1217596) backbone.
A prominent application is in the synthesis of fenoprofen (B1672519) and related 2-phenoxypropionic acid derivatives through a Williamson ether synthesis. This reaction involves the coupling of Ethyl 2-chloropropionate with a corresponding phenoxide.
Experimental Protocol: Synthesis of Ethyl 2-phenoxypropionate
This protocol details the synthesis of a precursor to 2-phenoxypropionic acid derivatives, which are structurally related to the NSAID fenoprofen. The reaction proceeds via a Williamson ether synthesis, where a phenoxide displaces the chloride from Ethyl 2-chloropropionate.
Materials:
-
Ethyl 2-chloropropionate
-
Sodium hydroxide
-
Toluene (or another inert aromatic solvent)
-
Hydrochloric acid (for workup)
Procedure:
-
A solution of the phenol is prepared in an inert aromatic solvent, such as toluene, in a reaction vessel equipped with a stirrer and a reflux condenser.
-
An inorganic base, typically sodium hydroxide, is added to the cold solution to generate the sodium phenoxide in situ.
-
Ethyl 2-chloropropionate is then added to the cold reaction mixture.
-
The mixture is agitated for 2 to 4 hours at a temperature between 10 and 35 °C.
-
Following the initial reaction period, the mixture is heated to reflux for 1 to 2 hours to ensure the completion of the reaction.
-
Upon cooling, the resulting alkali metal salt of the 2-phenoxypropionic acid can be acidified with hydrochloric acid to precipitate the final product.
Other Key Reactions
Besides its use in synthesizing profens, Ethyl 2-chloropropionate can participate in other important organic transformations relevant to the synthesis of complex molecules.
Darzens Condensation
The Darzens reaction involves the condensation of a carbonyl compound with an α-haloester, such as Ethyl 2-chloropropionate, in the presence of a base to form an α,β-epoxy ester (glycidic ester).[2][7] These glycidic esters are valuable intermediates that can be further transformed into aldehydes, ketones, or other functional groups.
References
- 1. Ethyl 2-chloropropionate | C5H9ClO2 | CID 10807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. US4173709A - Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
